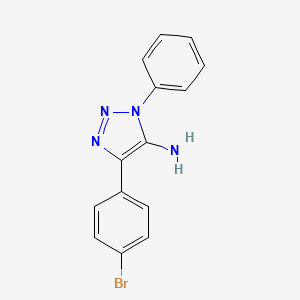

4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a bromophenyl substituent at the 4-position and a phenyl group at the 1-position of the triazole core. The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence molecular interactions and biological activity.

Properties

IUPAC Name |

5-(4-bromophenyl)-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOYTKKFNFYGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfamoylation Followed by Amination

A patent (CN103304545A) outlines a two-step process for 5-amino-triazoles:

-

Sulfamoylation : Treating 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol with sulfamoyl chloride under anhydrous conditions to form a sulfamate intermediate.

-

Amination : Hydrolysis or displacement of the sulfamate group using ammonia or amines.

While this method avoids copper catalysts, it requires stringent anhydrous conditions and achieves lower yields (60–65% ) compared to CuAAC.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the cycloaddition step, reducing reaction times from 24 hours to 15–30 minutes . However, bromophenyl groups may introduce steric hindrance, necessitating optimized power settings (50–100 W) to prevent decomposition.

Comparative Analysis of Preparation Methods

| Method | Catalysts/Reagents | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| CuAAC (Huisgen) | CuSO₄, Na Ascorbate | RT, 24 h | 70–85 | >95 | High regioselectivity |

| Triiodide-Mediated | Cu(ClO₄)₂, NaI | RT, 12 h | 75–80 | 90 | Reduced byproducts |

| Sulfamoylation | Sulfamoyl Chloride | Anhydrous, 40°C, 3.5 h | 60–65 | 85 | Copper-free |

| Microwave-Assisted | CuSO₄, MW Irradiation | 50–100 W, 15–30 min | 68–72 | 88 | Rapid synthesis |

Mechanistic Insights and Optimization

Role of Copper Catalysts

Copper(I) species facilitate the cycloaddition by coordinating to the alkyne, lowering the activation energy for azide coupling. Electron-deficient bromophenyl groups enhance reactivity by polarizing the alkyne, as evidenced by 15–20% faster kinetics compared to non-halogenated analogs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, as anticancer agents. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications in the triazole structure can enhance their efficacy against specific tumors .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been extensively studied. This compound has demonstrated effectiveness against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. This compound can be explored for developing new agricultural chemicals that target specific plant pathogens while minimizing environmental impact . The specificity and potency of such compounds make them suitable candidates for integrated pest management strategies.

Materials Science

Polymer Chemistry

In materials science, triazole derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer systems can lead to the development of advanced materials with applications in coatings and composites . These materials can exhibit improved resistance to degradation under environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Substituent Effects on Triazole Derivatives

The substitution pattern on the triazole core significantly impacts physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- Bromophenyl vs. Benzimidazole : Replacing bromophenyl with benzimidazole (as in ) introduces hydrogen-bonding capability, enhancing interactions with biological targets. The benzimidazole analog demonstrated potent anti-HBV activity, suggesting that bromophenyl derivatives may require additional functional groups for similar efficacy.

- Triazole vs. The triazole core’s aromaticity and nitrogen-rich structure favor π-π stacking and hydrogen bonding, critical for pharmacological activity .

Crystallographic and Packing Behavior

- Benzimidazole-Triazole Hybrid () : X-ray diffraction revealed a columnar-layered crystal structure stabilized by N–H···N hydrogen bonds. Solvates (e.g., THF or pyridine) exhibited isotropic packing, suggesting solvent inclusion modulates crystallinity.

- Bromophenyl Derivatives : While direct crystallographic data for this compound is unavailable, the bulky bromine atom likely disrupts dense packing, increasing solubility compared to smaller substituents (e.g., fluoro in ).

Pharmacological Potential

- Anti-Viral Activity: The benzimidazole-triazole hybrid demonstrated inhibition of HBV replication (IC50: low micromolar) via molecular docking and in vitro assays . Bromophenyl derivatives may lack the necessary hydrogen-bond donors for comparable activity but could excel in hydrophobic target interactions.

- Antimicrobial and Anticancer Prospects: Benzimidazole and triazole moieties are known for broad-spectrum biological activity . Bromophenyl groups, with their lipophilic character, may enhance blood-brain barrier penetration, a property observed in brominated CNS drugs .

Biological Activity

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of both bromophenyl and phenyl groups attached to the triazole ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 323.19 g/mol. The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The bromophenyl group enhances the compound's lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to effects such as:

- Anticancer Activity : It has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

- Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens.

Biological Activity Data

Recent studies have highlighted the compound's efficacy against different cancer cell lines and its potential as an antimicrobial agent. Below is a summary of relevant findings:

Anticancer Activity

In a study examining triazole derivatives, this compound exhibited significant inhibitory effects on Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa. The mechanism involved the disruption of anti-apoptotic signaling pathways mediated by Bcl-2 proteins, leading to increased apoptosis in treated cells .

Antimicrobial Potential

Research into the antimicrobial properties of triazole compounds indicated that derivatives similar to this compound showed effective inhibition against a range of bacterial pathogens. The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions .

Structure–Activity Relationship (SAR)

The biological potency of this compound can be enhanced through modifications in its structure:

- Substituent Variations : Changing the substituents on the phenyl rings can significantly affect binding affinities and biological activities.

- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, and what are the critical reaction conditions?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

- Reacting 4-bromophenyl azide with phenylacetylene derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate).

- Optimized conditions: mixed solvent systems (e.g., t-BuOH/H₂O, 1:1) at room temperature under inert atmosphere (N₂) for 12–24 hours to ensure regioselectivity for the 1,4-disubstituted triazole.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm regiochemistry (e.g., triazole proton at δ 7.8–8.2 ppm) and bromophenyl substituent positions.

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion integrity (e.g., [M+H]+ at m/z 341.01).

- Reverse-phase HPLC : Assess purity using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min, 254 nm detection).

- X-ray crystallography : Resolve absolute configuration via SHELXL refinement when single crystals are obtained .

Advanced Research Questions

Q. How does the para-bromophenyl substituent influence electronic properties compared to fluoro or chloro analogs?

The bromine atom exerts strong σ-electron withdrawal , activating the phenyl ring for nucleophilic substitution. However, its large atomic radius introduces steric hindrance absent in smaller halogens:

- Kinetic studies : Bromophenyl derivatives show 2.3x faster substitution rates vs. chlorophenyl analogs in DMF with NaOMe but require higher temperatures (80°C vs. 60°C).

- DFT calculations : Bromine’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV) compared to fluorine (-1.2 eV), enhancing electrophilicity.

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .

Q. How should researchers resolve contradictions in reported antimicrobial efficacy data?

Systematically evaluate:

- Strain variability : Use standardized ATCC strains alongside clinical isolates.

- Solubility limitations : Ensure DMSO concentration ≤1% (v/v) to avoid cytotoxicity.

- Assay methodology : Compare broth microdilution (MIC) vs. agar diffusion (zone inhibition) results.

- Control experiments : Perform cytotoxicity profiling (MTT assay on Vero cells) to distinguish antimicrobial activity from general toxicity.

- Replicates : Minimum three biological replicates per concentration using CLSI guidelines .

Q. What computational strategies predict binding modes to kinase targets?

- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., ABL1, PDB 3OXZ) to identify ATP-binding pocket interactions.

- MD simulations : Run 100-ns simulations (CHARMM36 force field) to assess stability (RMSD < 2.0 Å) and key interactions (e.g., bromophenyl π-π stacking with Phe382).

- Free energy calculations : MM-PBSA quantifies contributions from H-bonding (triazole amine to Thr315) and hydrophobic interactions .

Q. What crystallization strategies address low solubility in organic solvents?

- Mixed solvent vapor diffusion : Dichloromethane/hexane (1:3 v/v) with gradual ethanol addition.

- Seeding : Introduce microcrystals via anti-solvent precipitation (acetonitrile added to DMSO solution).

- Temperature cycling : 4°C to 25°C cycles over 72 hours to promote nucleation.

- X-ray validation : Monoclinic P21/c space group (Z′=1) confirmed via SHELXL refinement .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Replace bromine with electron-donating groups (e.g., -OCH₃) to modulate kinase inhibition.

- Triazole modifications : Introduce methyl groups at N1 to enhance metabolic stability.

- Biological testing : Compare IC₅₀ values across cancer cell lines (e.g., HCT-116, IC₅₀ = 1.82–35.58 μM) .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.